

Divinyl Sulfone (CAS 77-77-0): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Divinyl sulfone

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For Researchers, Scientists, and Drug Development Professionals

Divinyl sulfone (DVS), a bilateral Michael acceptor with the CAS number 77-77-0, is a highly reactive and versatile cross-linking agent. Its utility spans a wide range of applications, from the synthesis of hydrogels for biomedical applications to the immobilization of proteins and enzymes for proteomics research. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, reactivity, experimental protocols, and biological effects of **Divinyl sulfone**.

Physicochemical and Safety Data

Divinyl sulfone is a clear to pale yellow liquid with a characteristic sulfonic odor.^[1] It is a highly toxic compound and requires careful handling in a laboratory setting. Below is a summary of its key properties and safety information.

Table 1: Physicochemical Properties of Divinyl Sulfone

Property	Value	Reference(s)
CAS Number	77-77-0	[1] [2] [3] [4] [5] [6]
Molecular Formula	C4H6O2S	[1] [5] [7] [8] [9]
Molecular Weight	118.15 g/mol	[1] [3] [5] [7] [8]
Appearance	Clear to pale yellow liquid	[1] [10]
Odor	Characteristic sulfonic odor	[1]
Density	1.18 g/cm ³ at 20°C	[3]
Melting Point	-26 °C	[2] [3]
Boiling Point	234.3 °C at 1013 hPa	[3]
Solubility in Water	Limited (0.5 g/L at 20°C)	[1]
Vapor Pressure	1.05 hPa at 25°C	[3]
Flash Point	102 °C	[3]
Stabilizer	Typically stabilized with >300 ppm hydroquinone	[3] [6] [10] [11] [12]

Table 2: GHS Hazard and Safety Information for Divinyl Sulfone

Hazard Statement	Precautionary Statement	Reference(s)
H300: Fatal if swallowed	P262: Do not get in eyes, on skin, or on clothing.	[2] [12] [13]
H310: Fatal in contact with skin	P270: Do not eat, drink or smoke when using this product.	[2] [12] [13]
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[2]
H318: Causes serious eye damage	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[2] [12] [13]
H335: May cause respiratory irritation	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]
-	P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.	[2] [12]
-	P403 + P233: Store in a well-ventilated place. Keep container tightly closed.	[2]

Reactivity and Applications

The high electrophilic reactivity of the vinyl groups in **Divinyl sulfone** makes it an excellent Michael acceptor, readily reacting with nucleophiles such as amines, thiols, hydroxyls, and imidazoles.[\[14\]](#)[\[15\]](#)[\[16\]](#) This reactivity is the basis for its widespread use as a cross-linking agent in various scientific and industrial applications.

Key Applications:

- **Hydrogel Formation:** **Divinyl sulfone** is extensively used to cross-link hydrophilic polymers like hyaluronic acid, collagen, and cellulose derivatives to form hydrogels for applications in regenerative medicine, drug delivery, and tissue engineering.[\[3\]](#)[\[7\]](#)[\[9\]](#)[\[14\]](#)[\[17\]](#)
- **Protein and Enzyme Immobilization:** It serves as a valuable tool for immobilizing enzymes and proteins onto solid supports, such as agarose beads.[\[14\]](#)[\[15\]](#)[\[16\]](#) This is crucial for various biotechnological processes, including biocatalysis and affinity chromatography.
- **Bioconjugation:** **Divinyl sulfone** is employed to conjugate peptides and other biomolecules to proteins, which is useful for developing immunogens and reagents for immunoassays.[\[4\]](#)[\[7\]](#)[\[11\]](#)[\[18\]](#)
- **Proteomics:** In proteomics, it is used as a post-digestion modifier to enhance the a(1) ion in MS/MS analysis, aiding in the identification of N-terminal residues of peptides.[\[8\]](#)
- **Other Industrial Uses:** It is also utilized as an intermediate in the synthesis of reactive dyes for the textile industry and as an electrolyte additive to enhance the stability of lithium-ion batteries.[\[1\]](#)[\[14\]](#)[\[16\]](#)

Experimental Protocols

The following sections provide detailed methodologies for common applications of **Divinyl sulfone**.

Cross-linking of Hyaluronic Acid to Form a Hydrogel

This protocol describes the preparation of a hyaluronic acid (HA) hydrogel cross-linked with **Divinyl sulfone**.

Materials:

- Hyaluronic acid (HA)
- 0.2 M Sodium hydroxide (NaOH) solution
- **Divinyl sulfone** (DVS)

- Phosphate buffer (pH 7.4)

Procedure:

- Dissolve hyaluronic acid in 0.2 M NaOH solution to the desired concentration (e.g., 2% w/v) and stir for approximately one hour at room temperature to ensure complete dissolution.[\[3\]](#)[\[9\]](#)
- Add **Divinyl sulfone** to the HA solution. The mass ratio of HA to DVS can be varied to control the degree of cross-linking (e.g., 4:1).[\[3\]](#)
- Mix the solution vigorously using a vortex mixer and then incubate at a controlled temperature (e.g., 45°C) for one hour to allow the cross-linking reaction to proceed.[\[3\]](#)
- After the hydrogel has formed, purify it by dialysis against a phosphate buffer to remove unreacted DVS and to neutralize the pH.[\[3\]](#)

Caption: Workflow for Hyaluronic Acid Hydrogel Synthesis using **Divinyl Sulfone**.

Immobilization of Proteins on Agarose Beads

This protocol outlines the activation of agarose beads with **Divinyl sulfone** and the subsequent immobilization of a protein.

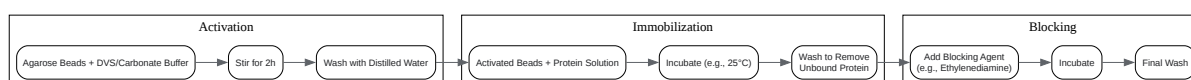
Materials:

- Agarose beads (e.g., 4% BCL)
- 350 mM **Divinyl sulfone** in 333 mM sodium carbonate buffer (pH 11.5)
- Protein solution in a suitable buffer (e.g., 10 mM sodium carbonate at pH 9.0)
- Blocking agent (e.g., 2 M ethylenediamine)

Procedure:

- Activation of Agarose Beads:
 - Add 10 g of agarose beads to 200 mL of the DVS/carbonate buffer solution.[\[12\]](#)

- Stir the suspension orbitally for 2 hours at room temperature.[12]
- Thoroughly wash the activated beads with distilled water and store at 4-8°C.[12]
- Protein Immobilization:
 - Incubate the activated agarose beads with the protein solution at a specific pH (e.g., pH 9.0) and temperature (e.g., 25°C).[19] The reaction time will depend on the protein and desired immobilization yield.
 - Monitor the immobilization process by measuring the protein concentration in the supernatant over time.
- Blocking of Residual Reactive Groups:
 - After protein immobilization, wash the beads to remove unbound protein.
 - Incubate the beads with a blocking agent, such as ethylenediamine, to quench any remaining vinyl sulfone groups.[19]
 - Wash the beads extensively with buffer to remove the blocking agent.



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Caption: Workflow for Protein Immobilization on **Divinyl Sulfone**-Activated Agarose Beads.

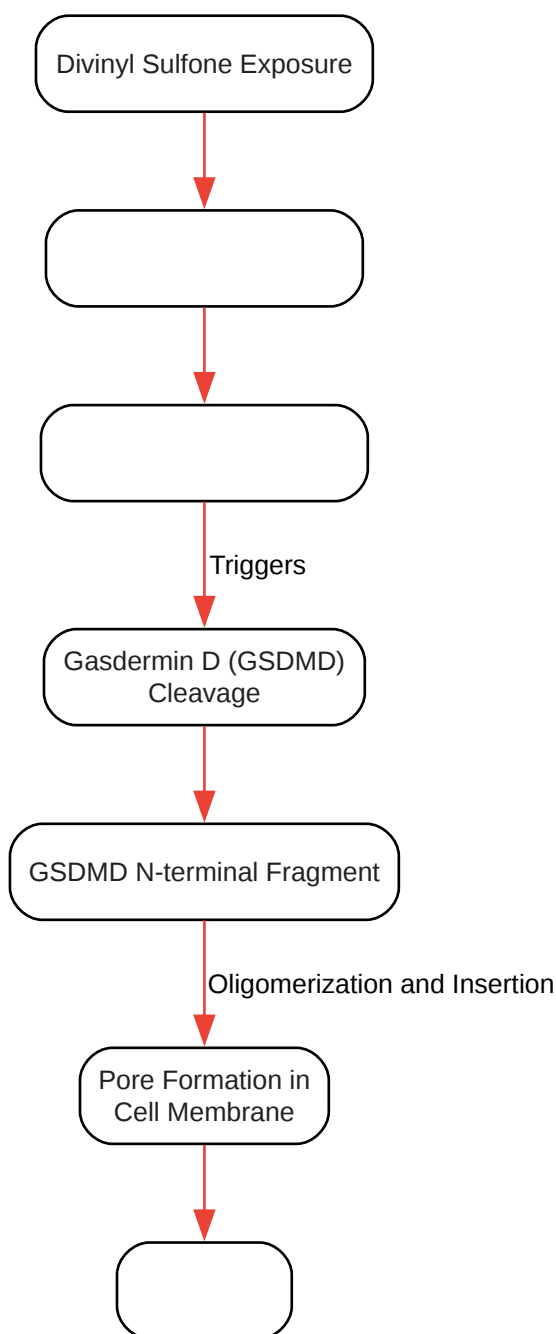
Biological Effects and Signaling Pathways

Recent studies have begun to elucidate the molecular toxicology of **Divinyl sulfone**. As an oxidative metabolite of sulfur mustard, DVS has been shown to be more toxic than its parent compound in certain cell lines.[14]

A key finding is that **Divinyl sulfone** can induce a form of programmed cell death called pyroptosis in human hepatocellular carcinoma cells (HepG2).^{[10][14]} This process is independent of caspases but is dependent on the generation of large amounts of reactive oxygen species (ROS) and the subsequent activation of gasdermin D (GSDMD).^{[10][14]}

The proposed signaling pathway is as follows:

- Exposure to **Divinyl sulfone** leads to a significant increase in intracellular ROS, causing severe oxidative stress.
- This oxidative stress triggers the cleavage of gasdermin D (GSDMD).
- The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the cell membrane, forming pores.
- These pores disrupt the cell's osmotic balance, leading to cell swelling, lysis, and the release of pro-inflammatory contents, characteristic of pyroptosis.



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